

In-Depth Technical Guide: Spectroscopic Data of 7(18)-Dehydroschisandro A

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Compound of Interest

Compound Name: 7(18)-Dehydroschisandro A

Cat. No.: B15594847

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **7(18)-Dehydroschisandro A**, a lignan isolated from *Schisandra sphenanthera*. The information presented is intended to support research and development activities related to this natural product.

Core Spectroscopic Data

The structural elucidation of **7(18)-Dehydroschisandro A** is critically dependent on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data. These techniques provide detailed insights into the molecular structure, connectivity, and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **7(18)-Dehydroschisandro A**, both ^1H (proton) and ^{13}C (carbon-13) NMR data are essential for assigning the chemical structure.

Table 1: ^1H -NMR Spectroscopic Data for **7(18)-Dehydroschisandro A** (CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
1-OCH ₃	3.87	s	
2-OCH ₃	3.86	s	
3-OCH ₃	3.66	s	
4	6.54	s	
6 α	2.59	m	
6 β	2.05	m	
9 α	2.51	d	13.6
9 β	2.22	d	13.6
11	6.70	s	
12-OCH ₃	3.93	s	
13-OCH ₃	3.88	s	
14-CH ₃	0.99	d	
15-CH ₃	1.17	d	
18a	4.95	s	
18b	4.89	s	

Table 2: ¹³C-NMR Spectroscopic Data for **7(18)-Dehydroschisandro A** (CDCl₃)

Position	Chemical Shift (δ) ppm
1	152.5
2	141.0
3	151.2
4	103.7
5	134.6
6	32.8
7	155.3
8	41.2
9	40.1
10	124.7
11	106.5
12	148.9
13	149.0
14	22.3
15	29.8
16	132.2
17	135.0
18	109.8
1-OCH ₃	56.0
2-OCH ₃	60.8
3-OCH ₃	56.0
12-OCH ₃	61.2
13-OCH ₃	60.9

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **7(18)-Dehydroschisandro A**

Technique	Ion	m/z
ESI-MS	[M+Na] ⁺	437

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on standardized experimental protocols.

NMR Spectroscopy Protocol

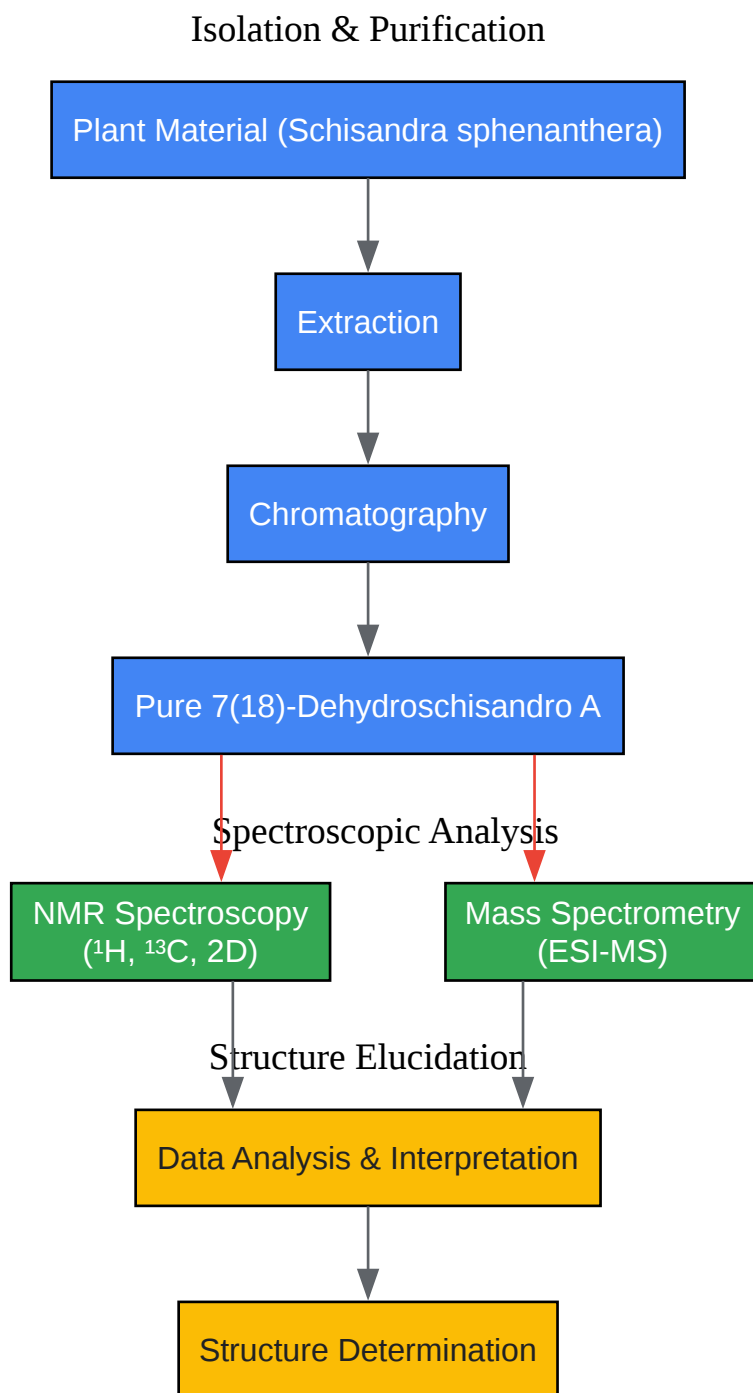
- **Sample Preparation:** A 5-10 mg sample of purified **7(18)-Dehydroschisandro A** is dissolved in approximately 0.5 mL of deuterated chloroform (CDCl₃).
- **Instrumentation:** NMR spectra are recorded on a Bruker AV-400 or equivalent NMR spectrometer.
- **¹H-NMR Acquisition:** Proton NMR spectra are acquired at 400 MHz. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **¹³C-NMR Acquisition:** Carbon-13 NMR spectra are acquired at 100 MHz. A proton-decoupled pulse sequence is used. A wider spectral width (e.g., 0-220 ppm) is employed, with a longer relaxation delay (2-5 seconds) and a significantly larger number of scans compared to ¹H-NMR.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH 7.26 ppm, δC 77.16 ppm).

Mass Spectrometry Protocol

- **Sample Preparation:** A dilute solution of **7(18)-Dehydroschisandro A** is prepared in a suitable solvent such as methanol or acetonitrile.
- **Instrumentation:** An electrospray ionization (ESI) mass spectrometer is used for analysis.
- **Data Acquisition:** The sample solution is introduced into the ESI source. The mass spectrometer is operated in positive ion mode to detect the $[M+Na]^+$ adduct. The data is acquired over a relevant mass range (e.g., m/z 100-1000).
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and any significant fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like **7(18)-Dehydroschisandro A**.



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Caption: Workflow for the isolation and structural elucidation of **7(18)-Dehydroschisandro A**.

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